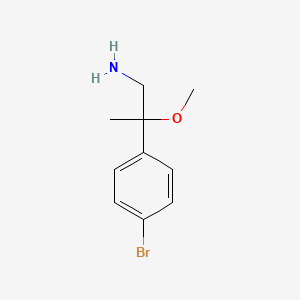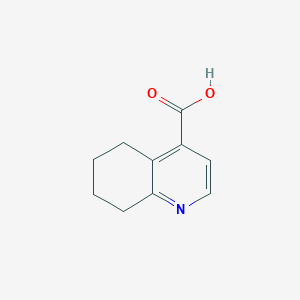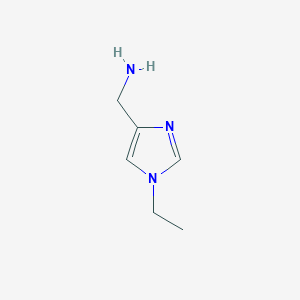![molecular formula C13H14N2O B6618863 [5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine CAS No. 1368651-14-2](/img/structure/B6618863.png)
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine (hereafter referred to as 5-HIOA) is an organic compound that has been studied for its potential applications in medicine and scientific research. 5-HIOA is a heterocyclic amine with a five-membered ring structure, consisting of one nitrogen atom and four carbon atoms. It is a derivative of indene and is closely related to other compounds such as indomethacin, indole and indazole. 5-HIOA has been studied for its various properties, such as its ability to act as a ligand for various receptors and enzymes, and its potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 5-HIOA is not fully understood. It is believed that 5-HIOA is able to act as a ligand for various receptors and enzymes, allowing it to interact with and modify their activity. For example, 5-HIOA has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 5-HIOA has been found to bind to various receptors, such as the serotonin receptor and the histamine receptor, and has been found to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HIOA are not fully understood. It has been found to interact with various enzymes and receptors, and to modify their activity. In addition, 5-HIOA has been found to possess anti-tumor properties, and has been studied for its potential use in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 5-HIOA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-HIOA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an attractive option for researchers. In addition, 5-HIOA has been found to interact with various enzymes and receptors, and to modify their activity, making it a useful tool for studying the mechanism of action of various drugs and compounds. However, 5-HIOA is also limited in its applications, as its effects are not fully understood.
Direcciones Futuras
There are several potential future directions for the research and development of 5-HIOA. One potential direction is to further study the biochemical and physiological effects of 5-HIOA, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential applications of 5-HIOA in cancer treatment and other therapeutic areas. Finally, further research could be done to explore the potential of 5-HIOA as a ligand for various receptors and enzymes, and its potential to modify their activity.
Métodos De Síntesis
5-HIOA can be synthesized from a variety of starting materials, including indene, indole, indazole, and other related compounds. The most common method of synthesis involves the reaction of indene with an appropriate acid in the presence of a base catalyst. This reaction results in the formation of a 5-HIOA intermediate, which can then be further reacted with other reagents to form the desired compound. Other methods of synthesis include the use of organometallic reagents, such as palladium or copper, to catalyze the reaction of indene with other compounds.
Aplicaciones Científicas De Investigación
5-HIOA has been studied for its potential applications in scientific research. It has been found to act as a ligand for various receptors and enzymes, and has been used to study the mechanism of action of various drugs and compounds. 5-HIOA has also been studied for its potential use in cancer treatment, as it has been found to possess anti-tumor properties. In addition, 5-HIOA has been used to study the metabolism of various compounds and the role of enzymes in drug metabolism.
Propiedades
IUPAC Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-12-7-13(16-15-12)11-5-4-9-2-1-3-10(9)6-11/h4-7H,1-3,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMRYVCKVZKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)


![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)



![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)



